

Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromobut-1-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **1-Bromobut-1-yne**. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available experimental data, predicted spectral features based on analogous compounds, and comprehensive experimental protocols for acquiring such data.

Chemical Structure and Expected Spectroscopic Features

1-Bromobut-1-yne is a terminal bromoalkyne with the chemical formula C_4H_5Br . Its structure consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR spectroscopy are:

- The carbon-carbon triple bond ($C\equiv C$).
- The carbon-bromine single bond ($C-Br$).
- The sp^3 -hybridized methylene ($-CH_2$) and methyl ($-CH_3$) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

^{13}C NMR Spectroscopy

One experimental ^{13}C NMR spectrum for **1-Bromobut-1-yne** is available.^[1] The distinct carbon environments in the molecule give rise to four unique signals.

Table 1: ^{13}C NMR Spectroscopic Data for **1-Bromobut-1-yne**

Carbon Atom	Chemical Shift (δ) [ppm]
C1 (-C \equiv C-Br)	~38-42
C2 (-C \equiv C-CH ₂)	~80-85
C3 (-CH ₂)	~20-25
C4 (-CH ₃)	~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

^1H NMR Spectroscopy

While a specific experimental ^1H NMR spectrum for **1-Bromobut-1-yne** is not readily available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds. The molecule has two distinct proton environments.

Table 2: Predicted ^1H NMR Spectroscopic Data for **1-Bromobut-1-yne**

Protons	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted Integration
-CH ₂ -	2.0 - 2.5	Quartet (q)	2H
-CH ₃	1.0 - 1.5	Triplet (t)	3H

The methylene protons ($-\text{CH}_2$) are expected to be deshielded due to the inductive effect of the adjacent triple bond and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons ($-\text{CH}_3$) will appear as a triplet due to coupling with the two neighboring methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-Bromobut-1-yne**, the key vibrational modes are associated with the carbon-carbon triple bond and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for **1-Bromobut-1-yne**

Functional Group	Predicted Absorption Range [cm^{-1}]	Intensity
$\text{C}\equiv\text{C}$ Stretch	2200 - 2260	Weak
sp^3 C-H Stretch	2850 - 3000	Medium
C-Br Stretch	500 - 600	Strong

The $\text{C}\equiv\text{C}$ stretching vibration in internal alkynes is often weak.^{[2][3][4]} The sp^3 C-H stretching from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.^{[5][6]}

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like **1-Bromobut-1-yne**.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-Bromobut-1-yne** for ^1H NMR or 50-100 mg for ^{13}C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Use the same sample prepared for ^1H NMR.
 - Tune the probe for ^{13}C observation.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid):
 - Place one or two drops of liquid **1-Bromobut-1-yne** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Ensure there are no air bubbles in the film.
- IR Spectrum Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.

Visualizations

The following diagrams illustrate the relationship between the structure of **1-Bromobut-1-yne** and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Caption: Correlation of **1-Bromobut-1-yne** structure with its spectroscopic signatures.

Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

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